

An In-depth Technical Guide to Ethyl 2,2-dimethylpropanoate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl trimethylacetate*

Cat. No.: B1220292

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2,2-dimethylpropanoate, also known as ethyl pivalate, is an organic compound classified as a carboxylate ester.^{[1][2][3]} It is derived from 2,2-dimethylpropanoic acid (pivalic acid) and ethanol. This sterically hindered ester is a colorless liquid with a characteristic fruity odor.^{[1][2]} Its unique structural features and chemical properties make it a subject of interest in various scientific and industrial fields, including organic synthesis, materials science, and potentially as a scaffold in drug design due to its metabolic stability. This guide provides a comprehensive overview of its structure, properties, synthesis, and characterization.

Molecular Structure and Properties

The molecular structure of ethyl 2,2-dimethylpropanoate is characterized by a central quaternary carbon atom bonded to three methyl groups and a carbonyl group. This tert-butyl group imparts significant steric hindrance around the ester functionality.

Chemical Identifiers

Identifier	Value
IUPAC Name	ethyl 2,2-dimethylpropanoate[4]
Synonyms	Ethyl pivalate, Ethyl trimethylacetate[1][4]
CAS Number	3938-95-2[1][4]
Molecular Formula	C ₇ H ₁₄ O ₂ [1][4]
Molecular Weight	130.18 g/mol [1][4]
SMILES	CCOC(=O)C(C)(C)C[4]

| InChI | InChI=1S/C7H14O2/c1-5-9-6(8)7(2,3)4/h5H2,1-4H3[4] |

Physicochemical Properties

Property	Value	Reference
Boiling Point	118 °C	[2]
Melting Point	-90 °C	[2]
Density	0.856 g/mL at 25 °C	[2]
Refractive Index (n ²⁰ /D)	1.391	[2]
Flash Point	15 °C (59 °F)	[2]

| Solubility | Soluble in ethanol |[1] |

Molecular Structure Diagram

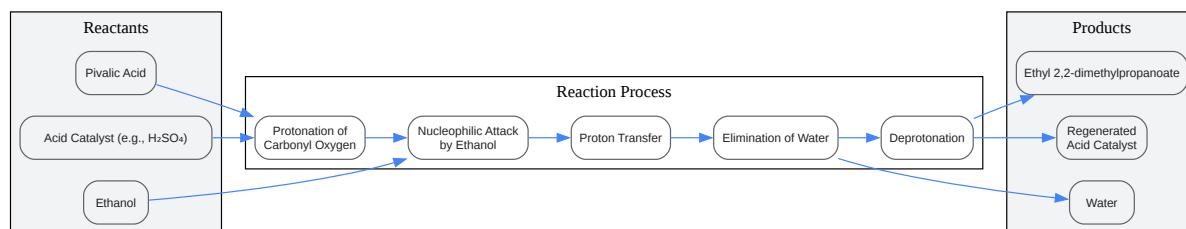
Caption: 2D structure of ethyl 2,2-dimethylpropanoate.

Synthesis

The most common and industrially viable method for the synthesis of ethyl 2,2-dimethylpropanoate is the Fischer esterification of 2,2-dimethylpropanoic acid (pivalic acid) with ethanol in the presence of an acid catalyst.[5]

Fischer Esterification Mechanism

The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution reaction. The overall transformation is the conversion of a carboxylic acid and an alcohol to an ester and water.



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Caption: Fischer esterification workflow for ethyl 2,2-dimethylpropanoate synthesis.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of ethyl 2,2-dimethylpropanoate via Fischer esterification.

Materials:

- 2,2-dimethylpropanoic acid (pivalic acid)
- Absolute ethanol
- Concentrated sulfuric acid (catalyst)
- Diethyl ether
- Saturated sodium bicarbonate solution

- Anhydrous magnesium sulfate
- Boiling chips

Equipment:

- Round-bottom flask
- Reflux condenser
- Heating mantle
- Separatory funnel
- Distillation apparatus
- Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

- **Reaction Setup:** In a round-bottom flask, combine 2,2-dimethylpropanoic acid and an excess of absolute ethanol (typically a 3 to 5-fold molar excess). Add a few boiling chips.
- **Catalyst Addition:** Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the mixture while swirling.
- **Reflux:** Attach a reflux condenser and heat the mixture to reflux using a heating mantle. The reaction is typically refluxed for 2-4 hours to ensure completion.
- **Work-up:**
 - Allow the reaction mixture to cool to room temperature.
 - Transfer the mixture to a separatory funnel and add diethyl ether to dilute the solution.
 - Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
- **Drying and Solvent Removal:**

- Dry the organic layer over anhydrous magnesium sulfate.
- Filter to remove the drying agent.
- Remove the diethyl ether and excess ethanol by rotary evaporation.
- Purification:
 - Purify the crude product by fractional distillation to obtain pure ethyl 2,2-dimethylpropanoate. The fraction boiling at approximately 118 °C should be collected.[\[2\]](#)

Spectroscopic Characterization

The structure and purity of the synthesized ethyl 2,2-dimethylpropanoate can be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The ¹H NMR spectrum of ethyl 2,2-dimethylpropanoate is expected to show three distinct signals corresponding to the three different proton environments.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~1.2	s	9H	$(CH_3)_3C-$
~1.25	t	3H	-O-CH ₂ -CH ₃
~4.1	q	2H	-O-CH ₂ -CH ₃

Note: The chemical shifts are approximate and can vary slightly depending on the solvent and spectrometer frequency. The triplet and quartet are due to spin-spin coupling between the ethyl protons.

¹³C NMR: The ¹³C NMR spectrum will show four signals corresponding to the four unique carbon environments.

Chemical Shift (δ , ppm)	Carbon Type	Assignment
~14	Primary	-O-CH ₂ -CH ₃
~27	Primary	(CH ₃) ₃ C-
~38	Quaternary	(CH ₃) ₃ C-
~60	Secondary	-O-CH ₂ -CH ₃
~178	Quaternary	C=O

Note: These are typical chemical shift ranges for the respective functional groups.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~1735	Strong	C=O stretch (ester)
~1150-1250	Strong	C-O stretch (ester)
~2870-2970	Strong	C-H stretch (alkane)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

m/z	Relative Intensity	Assignment
130	Low	$[M]^+$ (Molecular ion)
115	Moderate	$[M - CH_3]^+$
101	Moderate	$[M - C_2H_5]^+$
85	High	$[M - OC_2H_5]^+$
57	Very High	$[(CH_3)_3C]^+$ (tert-butyl cation, base peak)

Applications and Relevance in Drug Development

While ethyl 2,2-dimethylpropanoate itself is not a therapeutic agent, its structural motif, the pivaloyl group, is of significant interest in drug development. The steric bulk of the tert-butyl group can confer several advantageous properties to a drug molecule:

- Increased Metabolic Stability: The steric hindrance can protect nearby functional groups from enzymatic degradation, thereby increasing the *in vivo* half-life of a drug.
- Modulation of Lipophilicity: The incorporation of the pivaloyl group can increase the lipophilicity of a molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties.
- Prodrug Design: The pivaloyloxymethyl group is a common promoiety used in the design of prodrugs to enhance the bioavailability of parent drugs containing carboxylic acid or hydroxyl groups.

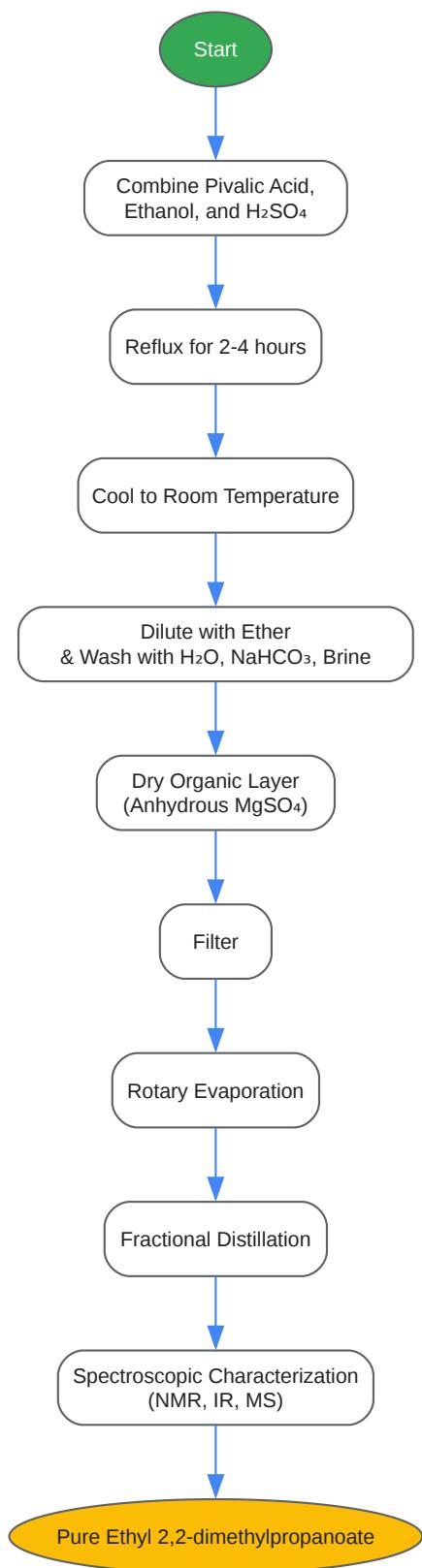
The synthesis and characterization of simple pivaloate esters like ethyl 2,2-dimethylpropanoate serve as fundamental studies for understanding the chemical behavior and properties of this important functional group in more complex pharmaceutical agents.

Conclusion

Ethyl 2,2-dimethylpropanoate is a structurally interesting and chemically significant ester. Its synthesis via Fischer esterification is a robust and well-understood process. The characterization of this compound through modern spectroscopic techniques provides a clear

correlation between its structure and its spectral data. For researchers in drug development, understanding the properties and synthesis of this and related pivaloate esters is crucial for the rational design of new therapeutic agents with improved pharmacokinetic profiles.

Experimental Workflow Visualization

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Caption: A typical experimental workflow for the synthesis and purification of ethyl 2,2-dimethylpropanoate.

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- To cite this document: BenchChem. [An In-depth Technical Guide to Ethyl 2,2-dimethylpropanoate]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1220292#ethyl-2-2-dimethylpropanoate-structure\]](https://www.benchchem.com/product/b1220292#ethyl-2-2-dimethylpropanoate-structure)

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